molecular formula C7H8ClNO B3224209 4-Chloro-2-methoxy-6-methylpyridine CAS No. 1227594-01-5

4-Chloro-2-methoxy-6-methylpyridine

Cat. No.: B3224209
CAS No.: 1227594-01-5
M. Wt: 157.6 g/mol
InChI Key: FNQQGFVVLZKWNV-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-6-methylpyridine is a heterocyclic aromatic compound with the molecular formula C7H8ClNO. This compound is characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position on the pyridine ring. It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxy-6-methylpyridine can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane. This reaction results in the substitution of the nitro group with a methoxy group, yielding this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps such as nitration, reduction, and substitution reactions, followed by purification techniques like distillation or crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-6-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce other functional groups present on the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or other nucleophiles can be used under basic conditions to substitute the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Aldehydes or acids can be formed from the oxidation of the methoxy group.

    Reduction Products: Dechlorinated or reduced derivatives of the compound can be obtained.

Scientific Research Applications

4-Chloro-2-methoxy-6-methylpyridine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of various medicinal compounds, including potential drugs for treating diseases.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-6-methylpyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The methoxy and chlorine groups on the pyridine ring can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methoxy-6-methylpyridine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the 2-position and the chlorine atom at the 4-position can influence the compound’s electronic properties and its interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-2-methoxy-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQQGFVVLZKWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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